molecular formula C6H12O2 B1425750 (1S)-1-(oxolan-2-yl)ethan-1-ol CAS No. 1372863-69-8

(1S)-1-(oxolan-2-yl)ethan-1-ol

Cat. No.: B1425750
CAS No.: 1372863-69-8
M. Wt: 116.16 g/mol
InChI Key: FGNVEEOZAACRKW-ZBHICJROSA-N
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Description

(1S)-1-(oxolan-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (oxolane) ring attached to the first carbon of an ethanol backbone. Its (1S) configuration makes it stereochemically significant for applications in asymmetric synthesis, pharmaceutical intermediates, and fine chemicals. The compound’s molecular formula is C₆H₁₂O₂ (molecular weight: 116.16 g/mol), with the oxolane ring contributing to its polarity and conformational stability .

Properties

IUPAC Name

(1S)-1-(oxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372863-69-8
Record name (1S)-1-(oxolan-2-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(oxolan-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(oxolan-2-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of (1S)-1-(oxolan-2-yl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(oxolan-2-yl)ethanone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(oxolan-2-yl)ethane.

    Substitution: The hydroxyl group in (1S)-1-(oxolan-2-yl)ethan-1-ol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Tosyl chloride in pyridine for the formation of tosylates, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: (1S)-1-(oxolan-2-yl)ethanone.

    Reduction: (1S)-1-(oxolan-2-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(oxolan-2-yl)ethan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to form the corresponding ketone. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Enantiomeric Comparison: (1R)-1-(oxolan-2-yl)ethan-1-ol

The enantiomer, (1R)-1-(oxolan-2-yl)ethan-1-ol, shares identical physical properties (e.g., molecular weight, boiling point) but exhibits distinct stereochemical behavior. Such enantiomers are critical in drug development, where biological activity often depends on absolute configuration. For instance, the (1S) form may display different binding affinities in chiral environments compared to the (1R) form .

Substituted Aromatic Alcohols

(1R)-1-(3-Chlorophenyl)ethan-1-ol and (1S)-1-(3-Chlorophenyl)ethan-1-ol
  • Molecular Formula : C₈H₇ClO (MW: 154.59 g/mol).
  • Key Differences : The 3-chlorophenyl substituent introduces lipophilicity and electron-withdrawing effects, enhancing solubility in organic solvents compared to the oxolane derivative. These compounds are used as intermediates in agrochemicals and pharmaceuticals .
(1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol
  • Molecular Formula : C₇H₅ClF₃O (MW: 225.57 g/mol).
  • Key Differences : The pyridine ring and trifluoromethyl group increase metabolic stability and acidity (pKa ~9–10) of the hydroxyl group, making it suitable for kinase inhibitor synthesis .

Cyclopropane-Substituted Alcohol: rac-2-[(1S,2S)-2-cyclopropylcyclopropyl]ethan-1-ol

  • Molecular Formula : C₉H₁₄O₂ (MW: 154.21 g/mol).
  • Purity is reported at 95%, typical for chiral building blocks .

Oxetane Derivative: 1-(oxetan-3-yl)ethan-1-ol

  • Molecular Formula : C₅H₁₀O₂ (MW: 118.13 g/mol).
  • Key Differences : The smaller oxetane ring (4-membered vs. oxolane’s 5-membered) increases ring strain, lowering thermal stability but improving reactivity in click chemistry applications. This compound is commercially available through specialized suppliers .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Ring/Substituent Configuration Key Features Source
(1S)-1-(oxolan-2-yl)ethan-1-ol C₆H₁₂O₂ 116.16 Oxolane (5-membered) S High polarity, chiral stability -
(1R)-1-(oxolan-2-yl)ethan-1-ol C₆H₁₂O₂ 116.16 Oxolane R Enantiomeric properties
(1R)-1-(3-Chlorophenyl)ethan-1-ol C₈H₇ClO 154.59 3-Chlorophenyl R Lipophilic, agrochemical intermediate
rac-2-[(1S,2S)-2-cyclopropylcyclopropyl]ethan-1-ol C₉H₁₄O₂ 154.21 Bicyclic cyclopropane Racemic High rigidity, 95% purity
1-(oxetan-3-yl)ethan-1-ol C₅H₁₀O₂ 118.13 Oxetane (4-membered) - High reactivity, commercial

Biological Activity

(1S)-1-(oxolan-2-yl)ethan-1-ol, also known as 2-Amino-1-(tetrahydrofuran-2-yl)ethanol, is a chiral compound featuring a tetrahydrofuran ring. This unique structure contributes to its potential biological activity, particularly in the context of enzyme interactions and metabolic pathways. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C6H12O2
  • Molecular Weight : 116.16 g/mol
  • Structure : Contains an oxolane (tetrahydrofuran) moiety which enhances stability and solubility.

The biological activity of (1S)-1-(oxolan-2-yl)ethan-1-ol is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of an amino group allows for hydrogen bonding and electrostatic interactions, which can influence the structure and function of biological molecules.

Biological Activity Overview

Research indicates that (1S)-1-(oxolan-2-yl)ethan-1-ol may exhibit several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cellular Interactions : It may modulate cellular processes through interactions with receptors or other biomolecules.

Case Study 1: Enzyme Interaction

A study investigated the effects of (1S)-1-(oxolan-2-yl)ethan-1-ol on carbonic anhydrase (CA) enzymes. The compound demonstrated notable inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent in conditions where CA IX is overexpressed, such as certain cancers .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of derivatives of (1S)-1-(oxolan-2-yl)ethan-1-ol. Compounds were evaluated for their ability to inhibit bacterial growth and biofilm formation. Results showed significant antibacterial activity against various strains, suggesting potential applications in treating infections .

Synthesis Methods

The synthesis of (1S)-1-(oxolan-2-yl)ethan-1-ol can be achieved through several methods:

  • Reductive Amination : Involves the reaction of tetrahydrofuran derivatives with ammonia or amines in the presence of reducing agents like sodium cyanoborohydride.
  • Direct Alkylation : Alkylation reactions using appropriate alkyl halides can yield the desired product under basic conditions.

Data Table: Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCA IX inhibition (IC50 10.93 - 25.06 nM)
Antibacterial ActivitySignificant inhibition against bacteria
Cellular ModulationPotential modulation of signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(oxolan-2-yl)ethan-1-ol
Reactant of Route 2
(1S)-1-(oxolan-2-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.